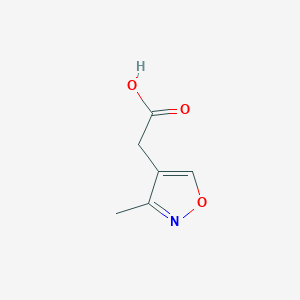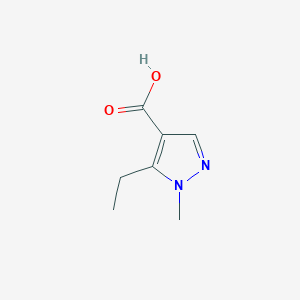
5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
概要
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active molecules .
Synthesis Analysis
While specific synthesis methods for “5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid” were not found, pyrazole derivatives are often synthesized through cyclocondensation of hydrazines with 1,3-diketones . Another method involves the reaction of nitriles with diazoalkanes .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy . The pyrazole ring is planar, and the nitrogen atoms can participate in hydrogen bonding .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions at the nitrogen atoms and the carbon atom between the nitrogens .Physical And Chemical Properties Analysis
Pyrazole derivatives generally have low melting points and are soluble in organic solvents . They can exist in tautomeric forms .科学的研究の応用
5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a fluorescent dye for imaging and tracking, and as a substrate in enzymatic studies. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of novel compounds that can be used to study the structure and function of proteins. In addition, this compound has been used as a fluorescent reporter for the detection of biomolecules, and it has been used in the study of cellular signaling pathways.
作用機序
Target of Action
For instance, some pyrazole derivatives have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
It is known that the pyrazole ring is a core moiety in a variety of leading drugs and has been applied to treat various diseases . The modification of the structural profile by altering the substituent in the pyrazole ring affects some bioactivities remarkably .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to suppress the osteogenesis of mesenchymal stem cells in collagen-induced arthritic mice through the inhibition of β-catenin .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
実験室実験の利点と制限
5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is relatively stable in solution, and it is relatively non-toxic. In addition, this compound can be used as a fluorescent dye for imaging and tracking, and it can be used in the synthesis of novel compounds. However, this compound also has several limitations. It is not very soluble in water, and it is not very stable in the presence of strong acids or bases. In addition, this compound can be toxic in high concentrations, and it can be difficult to synthesize on a large scale.
将来の方向性
There are several potential future directions for the use of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid in scientific research. One potential direction is the development of new synthesis methods for this compound, such as the use of microwave-assisted synthesis or the use of enzymatic catalysis. Another potential direction is the development of new applications for this compound, such as in the study of cell signaling pathways or in the synthesis of novel compounds. Finally, this compound could be used in the development of new drugs or drug delivery systems, as well as in the development of new imaging and tracking techniques.
Safety and Hazards
特性
IUPAC Name |
5-ethyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCIFLVGQRRDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007541-96-9 | |
| Record name | 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)
![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)

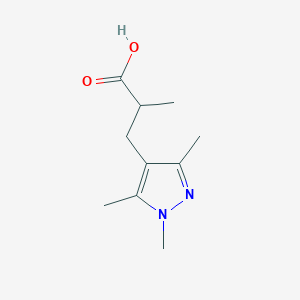
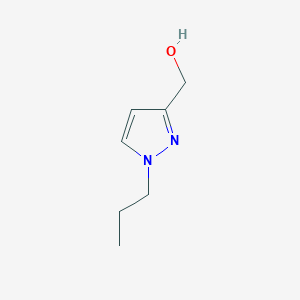
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3373561.png)
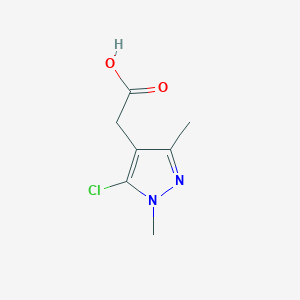
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)


